5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
Description
5-(5-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine is a halogenated pyrazole derivative characterized by a pyrazole core substituted with a 5-bromo-2-chlorophenyl group at the 5-position and an amine group at the 3-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromo and chloro substituents on the phenyl ring confer electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREGNSGKSAMRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C15H11BrClN3
- Molecular Weight : 348.62 g/mol
- Structure : The compound features a pyrazole ring with a 5-bromo-2-chlorophenyl substituent, which significantly influences its biological activity due to the presence of halogen atoms that enhance binding affinity to various biological targets.
1. Antimicrobial Activity
5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine has demonstrated notable antimicrobial properties against several microbial strains:
Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal activities, suggesting that 5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine could be a promising candidate for further development in treating infections caused by resistant strains .
2. Anticancer Properties
The anticancer potential of this compound has been explored in various studies, highlighting its effectiveness against specific cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Adenocarcinoma) | 2.23 | |
| CCRF-CEM (Leukemia) | 2.76 | |
| RPMI-8226 (Multiple Myeloma) | High selectivity observed |
In vitro studies have shown that 5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine can induce cytotoxicity in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions characterized by excessive inflammation:
- Mechanism : The halogen substituents may enhance interaction with molecular targets involved in inflammatory responses, leading to reduced edema and pain in experimental models .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives, including those structurally related to 5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine:
- Antitumor Activity : A study reported that pyrazole derivatives exhibited potent antitumor effects against various cell lines, with some compounds demonstrating selectivity for cancerous cells over normal cells .
- Antimicrobial Efficacy : Research highlighted the effectiveness of pyrazole derivatives against multidrug-resistant bacterial strains, indicating their potential as novel antimicrobial agents .
- Pharmacological Applications : The compound's structure suggests potential applications in drug development targeting diseases such as cancer and infections caused by resistant pathogens .
Scientific Research Applications
Synthesis Method Overview
- Starting Materials : Aryl hydrazines and halogenated phenyl compounds.
- Key Steps :
- Formation of hydrazone intermediates.
- Cyclization under acidic or basic conditions.
- Purification through crystallization or chromatography.
A. Medicinal Chemistry
5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine is explored as a lead compound in drug development due to its structural characteristics that can influence biological activity.
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results in inhibiting the proliferation of breast and liver cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro assays demonstrate its potential to reduce pro-inflammatory cytokine levels.
B. Antimicrobial Activity
The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the antiproliferative effects of various pyrazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that 5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine exhibited notable cytotoxicity with IC50 values significantly lower than untreated controls.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of this compound, where it was found to effectively reduce levels of pro-inflammatory cytokines in activated macrophages during in vitro experiments. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom on the phenyl ring enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows substitution of the bromine with aryl or heteroaryl groups, expanding structural diversity.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl boronic acid | 5-(substituted aryl)-2-chlorophenyl-pyrazolamine |
Key Findings :
-
The bromine at the para position relative to the pyrazole ring is highly reactive in cross-coupling due to electronic activation by the adjacent chlorine atom.
-
Yields range from 65–85% depending on the steric bulk of the boronic acid.
Halogenation Reactions
The pyrazole ring can undergo further halogenation at the C4 position , leveraging the electron-rich nature of the aromatic system.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMSO, RT, 3 h | N-Bromosuccinimide | 4-Bromo-5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine |
Key Findings :
-
DMSO acts as both solvent and catalyst, enhancing electrophilic bromination .
-
Reaction selectivity for the C4 position is attributed to the directing effect of the amino group at C3 .
Oxidation and Reduction
The amino group and halogen substituents participate in redox transformations.
Oxidation
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH, 60°C | Hydrogen peroxide | 3-Nitroso-5-(5-bromo-2-chlorophenyl)-1H-pyrazole |
Reduction
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Dehalogenation | Zn, NH₄Cl, EtOH, 70°C | Zinc dust | 5-(2-chlorophenyl)-1H-pyrazol-3-amine |
Key Findings :
-
The amino group oxidizes to a nitroso derivative under mild acidic conditions.
-
Zinc-mediated reduction selectively removes bromine while retaining the chlorine substituent.
Nucleophilic Substitution
The amino group at C3 undergoes nucleophilic reactions, enabling derivatization.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Acylation | Et₃N, CH₂Cl₂, 0°C to RT | Acetyl chloride | 3-Acetamido-5-(5-bromo-2-chlorophenyl)-1H-pyrazole |
Key Findings :
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration and sulfonation at the C4 position .
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitric acid | 4-Nitro-5-(5-bromo-2-chlorophenyl)-1H-pyrazol-3-amine |
Key Findings :
-
Nitration occurs regioselectively at C4 due to electronic activation by the amino group .
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Reaction yields are moderate (~50% ) due to competing side reactions .
Coordination Chemistry
The amino group facilitates metal complexation, useful in catalysis.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Ligand Synthesis | EtOH, RT, 2 h | Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)₂] (L = pyrazolamine ligand) |
Key Findings :
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Positioning : Bromo and chloro substituents at meta or para positions (e.g., 3-bromo in vs. 4-bromo in ) alter steric and electronic profiles. The 5-bromo-2-chloro substitution in the target compound may create a unique steric environment for receptor binding.
- Functional Moieties : Analogs with diazenyl or sulfonamide groups (e.g., ) demonstrate expanded biological activity, suggesting that the target compound’s amine group could be functionalized for targeted applications.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : NH2/NH stretches (~3200–3422 cm⁻¹) are common in pyrazol-3-amine derivatives. Halogen substituents (C-Br, C-Cl) show characteristic peaks at 500–800 cm⁻¹ .
- NMR Data : Aromatic protons in halogenated phenyl rings typically resonate at δ 7.2–7.8 ppm (1H NMR), while methyl groups appear at δ 2.0–2.5 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
